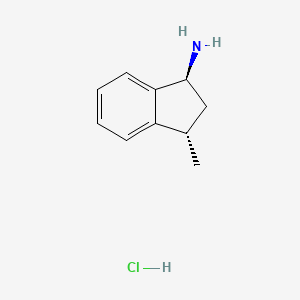

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(1S,3S)-3-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic inden scaffold with a methyl substituent at the 3-position.

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10-;/m0./s1 |

InChI Key |

NPBVMGHWHOCXKM-YUWZRIFDSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=CC=CC=C12)N.Cl |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by amination. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents such as ammonia or primary amines under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated amines.

Scientific Research Applications

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Stereochemical Differences

The table below compares key structural features, molecular properties, and synthesis routes of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride with its analogues:

Key Observations:

- Substituent Position and Electronic Effects: The 3-methyl group in the target compound introduces steric hindrance compared to halogenated derivatives (e.g., 5-chloro, 4-fluoro), which may alter binding affinity in biological systems.

- Stereochemistry: Enantiomers like (S)-1-aminoindane HCl (CAS 32457-23-1) and (R)-5-chloro-... (CAS 1032114-81-0) demonstrate the critical role of chirality in pharmacological activity and synthesis complexity .

- Synthesis Complexity : Methanesulfonyl chloride-mediated routes (target compound) are efficient for methyl group introduction, while halogenated analogues require additional steps like halogenation or enantioselective resolution .

Pharmacological and Application Insights

- Antiviral Ligands : Derivatives like 2-(4-methoxybenzyl)-... () were designed as ligands for the US28 receptor in cytomegalovirus, highlighting the scaffold's versatility in targeting GPCRs .

- Safety Profiles : Chloro- and bromo-substituted compounds (e.g., 5-chloro-...) require stringent handling per GHS guidelines, while methyl-substituted derivatives may exhibit lower toxicity .

Commercial Availability and Purity

- The unsubstituted (S)-1-aminoindane HCl is commercially available at 95% purity (CAS 32457-23-1), priced at ~¥18,300/g, reflecting the cost of chiral resolution .

- Halogenated derivatives (e.g., 6-bromo-...) are niche products with higher molecular weights and costs (e.g., 50mg at €728) due to complex synthesis .

Biological Activity

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- CAS Number : 2757961-62-7

The biological activity of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to modulate dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease. Its chiral structure allows for selective binding to specific molecular targets, enhancing its pharmacological effects.

Biological Activities

1. Antiparkinsonian Effects

- Research indicates that (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may function as an antiparkinsonian agent. It is posited to influence dopamine receptor activity, potentially alleviating symptoms associated with Parkinson's disease .

2. Neurotransmitter Modulation

- The compound's ability to modulate neurotransmitter systems suggests it may have broader implications in treating various neurological conditions. Studies have shown that similar compounds can affect serotonin and norepinephrine pathways as well.

Table 1: Summary of Biological Activity Research

Case Study Analysis

A notable study explored the effects of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride on animal models of Parkinson's disease. The results indicated significant improvements in motor function and a reduction in rigidity and bradykinesia when compared to control groups. This supports the hypothesis that the compound may enhance dopaminergic signaling in the brain.

Synthesis and Chemical Reactions

The synthesis of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves:

- Preparation of Bicyclic Framework : Initial steps focus on constructing the bicyclic indenyl structure.

- Chiral Induction : Achieved through chiral catalysts to ensure proper stereochemistry.

- Formation of Hydrochloride Salt : The final step involves reacting the free amine with hydrochloric acid to enhance solubility and stability .

Table 2: Common Reactions Involving (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | KMnO₄, CrO₃ |

| Reduction | Converts to alcohols or amines | LiAlH₄, NaBH₄ |

| Substitution | Introduces functional groups | Alkyl halides, acyl chlorides |

Q & A

Q. What are the standard synthetic routes for (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or resolution techniques. For example:

- Asymmetric Transfer Hydrogenation : Kinetic resolution of indanones using chiral catalysts (e.g., Ru complexes) yields enantiomerically pure intermediates. Reaction conditions (e.g., −20°C for methanesulfonyl chloride addition) and stoichiometric ratios (e.g., methylamine in THF) are critical .

- Diastereomeric Salt Formation : Tartaric acid derivatives can resolve racemic mixtures, achieving >98% enantiomeric excess (ee) .

- Key Parameters : Temperature control, solvent polarity (anhydrous THF), and chiral stationary phases in HPLC for purity validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride?

- Methodological Answer :

- X-ray Crystallography : Definitive stereochemical assignment via SHELXL refinement (e.g., CCDC deposition codes) .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- NMR Spectroscopy : NOESY confirms spatial proximity of methyl groups and amine protons .

- Computational Validation : InChI and SMILES data (PubChem) cross-verify structural integrity .

Advanced Research Questions

Q. How does the introduction of methyl groups at the 3-position influence the compound’s binding affinity to monoamine oxidase B (MAO-B), and what experimental approaches validate these structure-activity relationships?

- Methodological Answer :

- Mechanistic Insight : Methyl groups enhance hydrophobic interactions with MAO-B’s active site.

- Inhibition Assays :

- Fluorometric Assays : Kynuramine oxidation to 4-hydroxyquinoline (λex = 310 nm, λem = 400 nm) measures IC50 (e.g., N-propargyl analogs show IC50 < 50 nM) .

- Radiometric Assays : [¹⁴C]-Phenethylamine deamination quantifies selectivity (MAO-B/MAO-A > 1000) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, correlating steric effects with activity .

Q. What strategies resolve contradictions in reported neuroprotective efficacy of (1S,3S)-3-methyl derivatives across different in vitro and in vivo Parkinson’s disease models?

- Methodological Answer : Discrepancies arise from metabolic stability or model-specific pathology. Systematic approaches include:

- Pharmacokinetic Profiling : Plasma/brain concentration-time curves (LC-MS/MS) assess blood-brain barrier penetration .

- Standardized Biomarkers : α-Synuclein aggregation (Thioflavin T assay) and dopaminergic neuron counts (tyrosine hydroxylase staining) .

- Species-Specific Metabolism : Cytochrome P450 (CYP2D6) inhibition studies in human vs. rodent microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.